molecular formula C21H25N7O B2892448 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(m-tolyl)piperazine-1-carboxamide CAS No. 1171648-88-6

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(m-tolyl)piperazine-1-carboxamide

Cat. No.: B2892448
CAS No.: 1171648-88-6
M. Wt: 391.479
InChI Key: RBVVOWGCZLVSHT-UHFFFAOYSA-N
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Description

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(m-tolyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H25N7O and its molecular weight is 391.479. The purity is usually 95%.
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Biological Activity

The compound 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-pyrimidin-4-yl)-N-(m-tolyl)-piperazine-1-carboxamide is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H22N6O
  • Molecular Weight : 318.40 g/mol
  • IUPAC Name : 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(m-tolyl)piperazine-1-carboxamide

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a kinase inhibitor and its effects on various cancer cell lines.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

  • Mechanism of Action : The compound acts as a selective inhibitor of specific kinases involved in cancer proliferation. It has been shown to inhibit cell growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • In Vitro Studies :
    • In studies involving human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, the compound exhibited significant cytotoxicity with IC50 values ranging from 0.12 to 2.78 µM, outperforming standard chemotherapeutic agents like doxorubicin .
    • Flow cytometry assays demonstrated that the compound induces apoptosis in a dose-dependent manner, indicating its potential for targeted cancer therapy .
  • Case Study : A recent study reported that this compound effectively inhibited tumor growth in xenograft models of breast cancer, showcasing its promise as a therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureImpact on Activity
Pyrazole Ring Enhances binding affinity to kinases
Pyrimidine Moiety Contributes to selectivity against specific targets
Piperazine Substitution Modulates pharmacokinetic properties

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics. The presence of lipophilic groups enhances its permeability across biological membranes, which is critical for oral bioavailability.

Toxicity Profile

Preliminary toxicity assessments suggest that the compound exhibits a manageable safety profile, with no significant adverse effects observed at therapeutic doses in animal models. Further toxicological studies are warranted to confirm these findings.

Properties

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-15-5-4-6-18(11-15)24-21(29)27-9-7-26(8-10-27)19-13-20(23-14-22-19)28-17(3)12-16(2)25-28/h4-6,11-14H,7-10H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVVOWGCZLVSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.